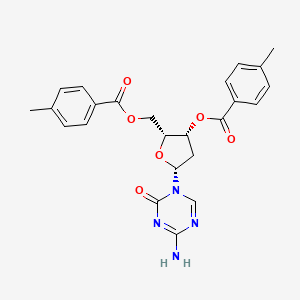

3',5'-Di-o-toluoyl-2-deoxy-5-azacytosine

Description

The compound 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a modified nucleoside analog featuring a 1,3,5-triazin-2(1H)-one base linked to a 2-deoxy-pentofuranosyl sugar moiety. The sugar is further substituted at the 3- and 5-positions with 4-methylbenzoyl ester groups. The beta-D-threo stereochemistry of the sugar distinguishes it from erythro-configured analogs, which may influence substrate recognition in enzymatic or receptor-binding contexts .

Properties

CAS No. |

10302-79-1 |

|---|---|

Molecular Formula |

C24H24N4O6 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19+,20+/m0/s1 |

InChI Key |

XFWRGHFUGJXDEX-XUVXKRRUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C |

Synonyms |

4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one; |

Origin of Product |

United States |

Mechanism of Action

Biological Activity

The compound 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a triazine core substituted with a 2-deoxy-pentofuranosyl moiety and multiple aromatic groups, which may contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed promising results against breast cancer cell lines MCF-7 and MDA-MB-231. The following table summarizes the IC50 values for several triazine derivatives:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) MDA-MB-231 | IC50 (µM) HCT-116 |

|---|---|---|---|

| 3a | 0.82 ± 0.37 | 9.36 ± 1.15 | 17.89 ± 3.74 |

| 3b | 6.18 ± 0.46 | >50 | >50 |

| 3c | 13.50 ± 1.01 | >50 | >50 |

| 3d | 3.57 ± 0.81 | 16.25 ± 0.63 | >50 |

From this data, it is evident that compound 3a exhibits superior antiproliferative activity compared to others in the series, particularly against the MCF-7 cell line .

The mechanism through which these triazine derivatives exert their antiproliferative effects involves several pathways:

- Cell Cycle Arrest : Compound 3a has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : The compound also triggers apoptosis in cancer cells, as evidenced by increased Annexin V-positive cells when treated with 3a compared to untreated controls .

In Vivo Studies

In vivo evaluations using zebrafish embryos have indicated low toxicity for some derivatives at concentrations up to 1 mM, suggesting a favorable safety profile for further development . This aspect is critical for therapeutic applications as it indicates potential for use in clinical settings without significant adverse effects.

Case Studies

Several studies have focused on the biological activity of triazine derivatives:

- Anticancer Activity : A study highlighted that triazine derivatives demonstrated significant anticancer properties against various human cancer cell lines, including breast and colon cancers .

- Inhibition of Carbonic Anhydrases : Some derivatives were evaluated for their inhibition of human carbonic anhydrase (hCA) isozymes, revealing strong inhibitory constants (Kis) in the low nanomolar range for certain compounds . This suggests potential applications in treating conditions where hCA is implicated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogs

4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one

- Structure : Lacks acyl groups at the 3- and 5-positions of the sugar.

- Molecular Formula : C₈H₁₂N₄O₄ (MW: 228.208 g/mol) .

- Key Differences: Higher polarity due to free hydroxyl groups. Applications: Serves as a precursor in nucleoside-based drug synthesis, such as decitabine analogs .

4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Functional Group Variants

Bis(morpholino-1,3,5-triazine) Derivatives

- Structure: Morpholino groups replace the sugar moiety, and triazine is substituted with morpholine rings.

- Example: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline .

- Key Differences :

Dihydro-1,3,5-triazin-2(1H)-one Derivatives

- Structure: Saturated triazinone ring (e.g., 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one).

- Example: 6-Amino-4-(3,5-difluorophenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one .

- Key Differences :

Comparative Data Table

Critical Analysis of Substituent Effects

- 4-Methylbenzoyl vs. 4-Chlorobenzoyl: Methyl Groups: Electron-donating, increase lipophilicity, and may enhance metabolic stability compared to hydrolytically labile chloro-substituted esters .

- Sugar Stereochemistry (Threo vs. Erythro) :

- The beta-D-threo configuration may confer resistance to glycosidase enzymes, extending half-life in vivo compared to erythro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.